Cas no 2137035-67-5 ((1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine)

(1S)-1-(7-エチル-1-ベンゾフラン-2-イル)-2-メチルプロパン-1-アミンは、キラルなベンゾフラン誘導体であり、光学活性を有するアミン構造を特徴とする。この化合物は、高い立体選択性と分子安定性を示し、医薬品中間体や生化学研究におけるリガンドとしての応用が期待される。特に、神経科学分野での受容体結合試験において、特異的な活性を示す可能性が報告されている。エチル基とメチル基の立体的配置により、標的タンパク質との親和性が最適化されており、薬理学的プロファイルの調整に有利な特性を有する。合成経路においても光学純度を保持しやすい点が技術的な利点である。

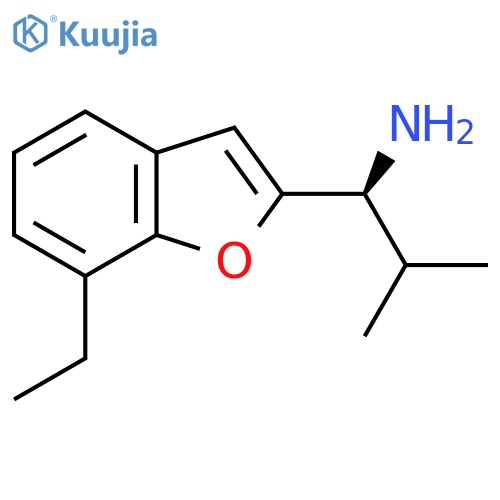

2137035-67-5 structure

商品名:(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine

- 2137035-67-5

- EN300-745289

-

- インチ: 1S/C14H19NO/c1-4-10-6-5-7-11-8-12(16-14(10)11)13(15)9(2)3/h5-9,13H,4,15H2,1-3H3/t13-/m0/s1

- InChIKey: NMSFZWLOEQTTEC-ZDUSSCGKSA-N

- ほほえんだ: O1C2C(=CC=CC=2C=C1[C@H](C(C)C)N)CC

計算された属性

- せいみつぶんしりょう: 217.146664230g/mol

- どういたいしつりょう: 217.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-745289-2.5g |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

2137035-67-5 | 95% | 2.5g |

$4424.0 | 2024-05-23 | |

| Enamine | EN300-745289-5.0g |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

2137035-67-5 | 95% | 5.0g |

$6545.0 | 2024-05-23 | |

| Enamine | EN300-745289-0.1g |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

2137035-67-5 | 95% | 0.1g |

$1986.0 | 2024-05-23 | |

| Enamine | EN300-745289-0.25g |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

2137035-67-5 | 95% | 0.25g |

$2077.0 | 2024-05-23 | |

| Enamine | EN300-745289-0.05g |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

2137035-67-5 | 95% | 0.05g |

$1895.0 | 2024-05-23 | |

| Enamine | EN300-745289-0.5g |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

2137035-67-5 | 95% | 0.5g |

$2167.0 | 2024-05-23 | |

| Enamine | EN300-745289-1.0g |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

2137035-67-5 | 95% | 1.0g |

$2257.0 | 2024-05-23 | |

| Enamine | EN300-745289-10.0g |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |

2137035-67-5 | 95% | 10.0g |

$9704.0 | 2024-05-23 |

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

2137035-67-5 ((1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量